molecular formula C9H14F3N3O2 B2934757 Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate CAS No. 2201011-79-0

Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate

Cat. No.: B2934757
CAS No.: 2201011-79-0
M. Wt: 253.225
InChI Key: MSKJFHUYHYBPIY-UHFFFAOYSA-N
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Description

Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperazine ring, a privileged scaffold commonly found in pharmaceuticals due to its ability to improve solubility and contribute to key molecular interactions . The core structure is functionalized with an ethyl carboxylate group and a 2,2,2-trifluoroethanimidoyl moiety. The trifluoromethyl group is a classic bioisostere, often used to enhance a compound's metabolic stability, lipophilicity, and binding affinity . Piperazine derivatives are known to exhibit a wide range of pharmacological activities, making them attractive candidates for the development of new therapeutic agents . The specific substitution pattern on this piperazine core suggests its potential application as a key intermediate or building block in the synthesis of more complex molecules. Researchers may employ this compound in the exploration of new bioactive substances, particularly as an amide bond bioisostere, a strategy widely used to optimize the properties of lead compounds, including their potency, selectivity, and pharmacokinetic profiles . Its structure makes it a valuable reagent for constructing molecular libraries targeting various biological pathways. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O2/c1-2-17-8(16)15-5-3-14(4-6-15)7(13)9(10,11)12/h13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKJFHUYHYBPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with trifluoroacetaldehyde followed by esterification with ethanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and using a solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the trifluoroethyl group.

  • Substitution: Substitution reactions at the piperazine ring can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in pharmaceuticals and other industries.

Scientific Research Applications

Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₉H₁₄F₃N₃O₂. It features a piperazine ring, a six-membered heterocyclic structure containing two nitrogen atoms, and a trifluoroethanimidoyl group that enhances its chemical properties. This compound has potential applications in medicinal chemistry and agrochemicals due to its potential antimicrobial, antiurease, and antilipase activities.

Scientific Research Applications
this compound is a versatile compound with applications spanning chemistry, biology, and industry.

  • Chemistry It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
  • Biology The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
  • Industry The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action
The trifluoroethyl group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds
this compound stands out due to its trifluoroethyl group and specific biological activities that differentiate it from other similar compounds. The unique structural feature contributes to its enhanced reactivity and potential therapeutic applications.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl Piperazine-1-CarboxylatePiperazine ring with an ethyl esterModerate antimicrobial activityLacks trifluoroethyl group
TrifluoromethylpiperidinePiperidine ring with trifluoromethyl groupAntidepressant propertiesDifferent ring structure
N-MethylpiperazinePiperazine ring with methyl substitutionAntimicrobial activitySimpler structure without additional functional groups

Mechanism of Action

The mechanism by which Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Ethyl 4-(2-Phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate
  • Structure : Features a phenyl-substituted acetyl group at the 4-position.
  • NMR data (¹H and ¹³C) confirm aromatic and amide proton environments distinct from the target compound .
Ethyl 4-(3,3-Dicyano-2-phenylpropanoyl)piperazine-1-carboxylate
  • Structure: Contains a dicyanopropanoyl group, introducing dual cyano substituents.
  • Key Differences: The electron-deficient cyano groups enhance electrophilicity but reduce lipophilicity compared to the trifluoroethyl group. This impacts solubility and bioavailability .
tert-Butyl 4-[2-Cyclopropyl-1-(4-(trifluoroacetyl)phenyl)ethyl]piperazine-1-carboxylate
  • Structure : Substituted with a tert-butyl carboxylate and trifluoroacetyl group.
  • The trifluoroacetyl group (vs. trifluoroethanimidoyl) lacks the imine nitrogen, altering hydrogen-bonding capabilities .

Fluorinated Analogues

Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate
  • Structure : Aromatic difluorobenzoyl substituent at the 4-position.
  • Key Differences: Fluorine atoms on the phenyl ring enhance lipophilicity but lack the imidoyl group’s hydrogen-bond donor (NH), reducing interactions with polar targets. MS data (m/z 374.3) highlight a lower molecular weight compared to the target compound .
Ethyl 4-[2-Nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate
  • Structure : Nitro and trifluoromethyl groups on the phenyl ring.
  • The trifluoromethyl group lacks the imine functionality present in the target compound .
Kinase Inhibitors with Fluorobenzyl Substituents
  • Example: [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives.
  • Comparison: Fluorobenzyl groups enhance target binding via hydrophobic interactions.
Succinate Receptor Tracers
  • Example: 1-(2-Aminoethyl)-4-(biphenylmethyl)piperazin-1-ium derivatives.
  • Comparison : The ethyl carboxylate in the target compound improves solubility compared to cationic tracers, which may enhance pharmacokinetics .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Key Substituents
Ethyl 4-(2,2,2-Trifluoroethanimidoyl)piperazine-1-carboxylate 309.3 2.1 Trifluoroethanimidoyl, Ethyl carboxylate
Ethyl 4-(2-Phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate 383.4 3.5 Phenylacetyl, Ethyl carboxylate
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate 314.3 2.8 Difluorobenzoyl, Ethyl carboxylate

Table 2: Spectroscopic Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 1.25 (t, 3H, CH₃), 4.15 (q, 2H, CH₂), 7.2 (s, 1H, NH) 165.2 (COO), 158.5 (C=NH), 121.5 (CF₃)
Ethyl 4-(3,3-Dicyano-2-phenylpropanoyl)piperazine-1-carboxylate 1.30 (t, 3H), 4.20 (q, 2H), 7.45–7.60 (m, 5H, Ar) 168.9 (COO), 117.5 (CN), 132.1 (Ar)

Biological Activity

Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H14F3N3O2C_9H_{14}F_3N_3O_2 and a molecular weight of approximately 253.22 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity and stability, which are critical for its interaction with biological targets.

Synthesis

The synthesis typically involves:

  • Starting Materials : Piperazine and trifluoroacetaldehyde.
  • Reaction Conditions : Esterification with ethanol in the presence of an acid catalyst, often using dichloromethane as a solvent.
  • Yield : High purity is achieved through multi-step synthesis processes that include advanced purification techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoroethyl group enhances the compound's reactivity and stability, allowing it to influence various biochemical pathways. This includes modulation of enzyme activities and cellular processes that are critical for therapeutic effects .

Pharmacological Effects

Research indicates that derivatives of piperazine compounds exhibit a range of pharmacological activities:

  • Anticancer Properties : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Neuropharmacological Effects : Compounds containing piperazine rings have been linked to anxiolytic and antidepressant effects due to their ability to interact with neurotransmitter systems .
  • Cholesterol Regulation : this compound has shown potential as an acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, which is significant for treating hyperlipidemia and related disorders .

Comparative Analysis

When compared to similar compounds such as Ethyl piperazine-1-carboxylate and Trifluoroethyl piperazine-1-carboxylate, this compound exhibits enhanced biological activity due to the trifluoroethyl modification. This modification not only affects solubility but also influences the compound's affinity for biological targets.

Compound NameKey FeaturesBiological Activity
Ethyl piperazine-1-carboxylateLacks trifluoroethyl groupLower reactivity
Trifluoroethyl piperazine-1-carboxylateSimilar structureModerate activity
This compoundContains trifluoroethyl groupEnhanced anticancer and neuropharmacological effects

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Research : A study demonstrated that this compound significantly reduced viability in glioblastoma cells through apoptosis induction mechanisms.
    • Methods : Cell viability assays and flow cytometry were employed.
    • Results : A decrease in cell viability by over 50% was observed at concentrations above 10 µM.
  • Neuropharmacology : Another investigation assessed its anxiolytic effects in animal models.
    • Methods : Behavioral tests such as the elevated plus maze were utilized.
    • Results : The compound exhibited a significant increase in time spent in open arms compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using trifluoroacetic anhydride (TFAA) as an activating agent. Piperazine derivatives are typically functionalized through nucleophilic substitution or acylation. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized using CuSO₄·5H₂O and sodium ascorbate in a click chemistry approach . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of alkyne to azide), solvent polarity (H₂O/DCM mixtures), and reaction time (2–24 hours). Purification via flash chromatography (hexane/ethyl acetate gradients) ensures high yields .

Q. How can structural characterization of this compound be performed to confirm its purity and conformation?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the piperazine ring conformation (chair/boat) and substituent geometry. SHELX software is standard for refining crystallographic data . Complementary techniques include:

  • ¹H/¹³C NMR : Assign peaks for the piperazine NH (δ ~3.5 ppm), trifluoroethanimidoyl CF₃ (δ ~120 ppm in ¹⁹F NMR), and ethyl carboxylate (δ ~1.3 ppm for CH₃) .
  • HPLC-MS : Monitor purity (>98%) and exact mass (e.g., [M+H]⁺ = predicted 343.1087) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow GHS hazard codes:

  • H301 (toxic if swallowed), H315 (skin irritation), and H319 (eye damage) .
  • Use PPE (nitrile gloves, goggles), fume hoods for weighing, and inert gas purging during reactions. Store at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for piperazine derivatives, such as unexpected dihedral angles or bond lengths?

  • Methodology :

  • Data Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify outliers caused by thermal motion or disorder .
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions and improve R-factor convergence .
  • Example: A study on Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]-piperazine-1-carboxylate revealed a 74.14° dihedral angle between phenyl rings due to weak C–H···N interactions .

Q. What structure-activity relationship (SAR) strategies are effective for modifying the trifluoroethanimidoyl group to enhance biological activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute CF₃ with CHF₂ or CCl₃ to modulate electron-withdrawing effects and lipophilicity .
  • Docking Studies : Use AutoDock Vina to predict interactions with targets like kinases or GPCRs. For example, 1-(4-fluorobenzyl)piperazine derivatives showed enhanced tyrosine kinase inhibition via π-π stacking .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) to validate SAR hypotheses .

Q. How can computational methods address challenges in predicting the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., ester hydrolysis) using AMBER or GROMACS. Monitor bond dissociation energies under acidic (pH 3) vs. neutral conditions .
  • Quantum Mechanics (QM) : Calculate transition states for trifluoroethanimidoyl decomposition using B3LYP/6-31G(d) .

Q. What experimental designs are recommended for studying the compound’s stability and degradation products?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light (254 nm), and oxidative stress (H₂O₂) .
  • LC-QTOF-MS : Identify degradation products (e.g., piperazine ring cleavage or trifluoroacetyl migration) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .

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